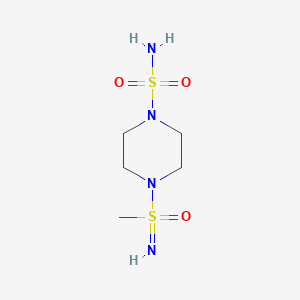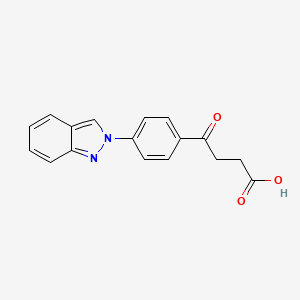
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid is a heterocyclic compound that contains an indazole moiety. Indazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid typically involves the formation of the indazole ring followed by the attachment of the benzenebutanoic acid moiety. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce byproducts. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the carbonyl group in the benzenebutanoic acid moiety can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Indazole N-oxides.
Reduction: Alcohol derivatives of benzenebutanoic acid.
Substitution: Substituted indazole and benzenebutanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Could be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid involves its interaction with various molecular targets. The indazole moiety can inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in inflammatory and respiratory diseases . The compound may also interact with bacterial cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2H-indazole: Known for its antimicrobial activity.
2-(2H-Indazol-2-yl)benzonitrile: Exhibits antiprotozoal activity.
2,3-Diphenyl-2H-indazole: Shows growth inhibition against Candida species.
Uniqueness
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid is unique due to its combination of the indazole ring with the benzenebutanoic acid moiety, which may enhance its biological activity and therapeutic potential compared to other indazole derivatives.
Eigenschaften
CAS-Nummer |
81265-59-0 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
4-(4-indazol-2-ylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H14N2O3/c20-16(9-10-17(21)22)12-5-7-14(8-6-12)19-11-13-3-1-2-4-15(13)18-19/h1-8,11H,9-10H2,(H,21,22) |
InChI-Schlüssel |
QFQYOGZRSSOJCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



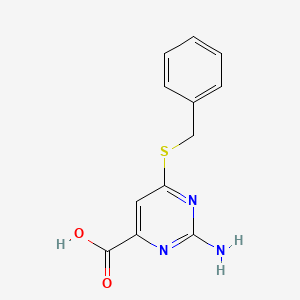

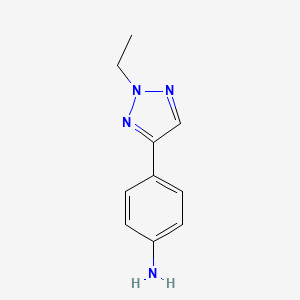
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one](/img/structure/B12920728.png)

![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)
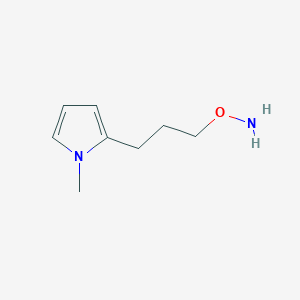
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)

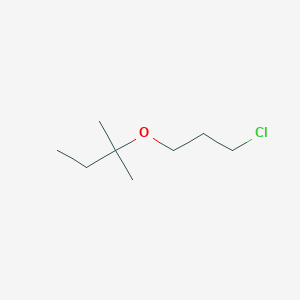
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
